

Peliglitazar Racemate: A Comprehensive Technical Guide to Pharmacokinetics and Metabolism

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Compound of Interest

Compound Name: *Peliglitazar racemate*

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Introduction

Peliglitazar is a dual agonist of the peroxisome proliferator-activated receptor alpha and gamma (PPAR α /y), developed for the potential treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.[1][2] Its mechanism of action involves the activation of PPAR α , which primarily regulates fatty acid oxidation, and PPARy, a key regulator of adipogenesis and insulin sensitivity.[1] This guide provides an in-depth overview of the pharmacokinetics and metabolism of **peliglitazar racemate**, compiling available data into a structured format for easy reference and comparison.

Pharmacokinetic Properties

The pharmacokinetics of peligitazar have been characterized in humans following oral administration. The compound is rapidly absorbed, with key metabolic and elimination processes occurring via biliary excretion.

Human Pharmacokinetic Parameters

A study in healthy male subjects following a single 10-mg oral dose of ¹⁴C-labeled peligitazar provided the following key pharmacokinetic parameters.

Parameter	Value	Reference
Tmax (Time to Maximum Plasma Concentration)	~1 hour	[3][4]
t1/2 (Elimination Half-life)	~3.5 hours	[3][4]

Metabolism

Peliglitazar undergoes extensive metabolism in humans, with the primary pathways being glucuronidation and oxidation. The resulting metabolites are then eliminated primarily through the feces.

Major Metabolic Pathways

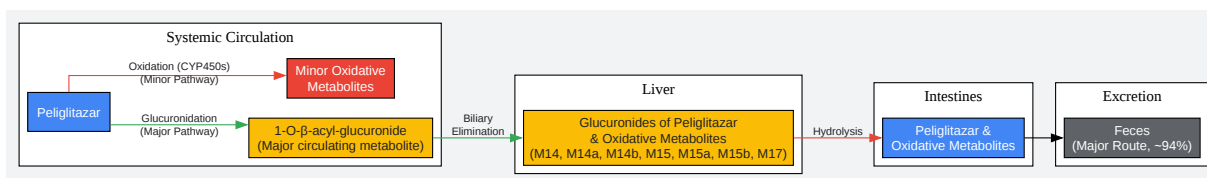
The principal metabolic transformations of peliglitazar involve:

- **Acyl Glucuronidation:** The formation of a 1-O- β -acyl-glucuronide conjugate is a major metabolic pathway.[3][5] This glucuronide conjugate is the major drug-related component found in bile and a major circulating metabolite in plasma.[3][4][5]
- **Oxidative Metabolism:** Peliglitazar also undergoes oxidation through several cytochrome P450 isoforms, with CYP2C8, CYP2C9, CYP2C19, and CYP3A4 identified as the primary oxidative enzymes.[1] The main oxidative pathways include:
 - Aliphatic/Aryl Hydroxylation[3][4]
 - O-demethylation[3][4]

Metabolic Fate and Excretion

The majority of a peliglitazar dose is eliminated in the feces.[3] A significant portion of the drug is first conjugated with glucuronic acid and excreted into the bile. These glucuronide conjugates are then hydrolyzed back to peliglitazar and its oxidative metabolites in the intestines before being excreted in the feces.[3][6]

The following diagram illustrates the major metabolic pathways of peliglitazar.



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Metabolic pathway of peliglitazar.

Experimental Protocols

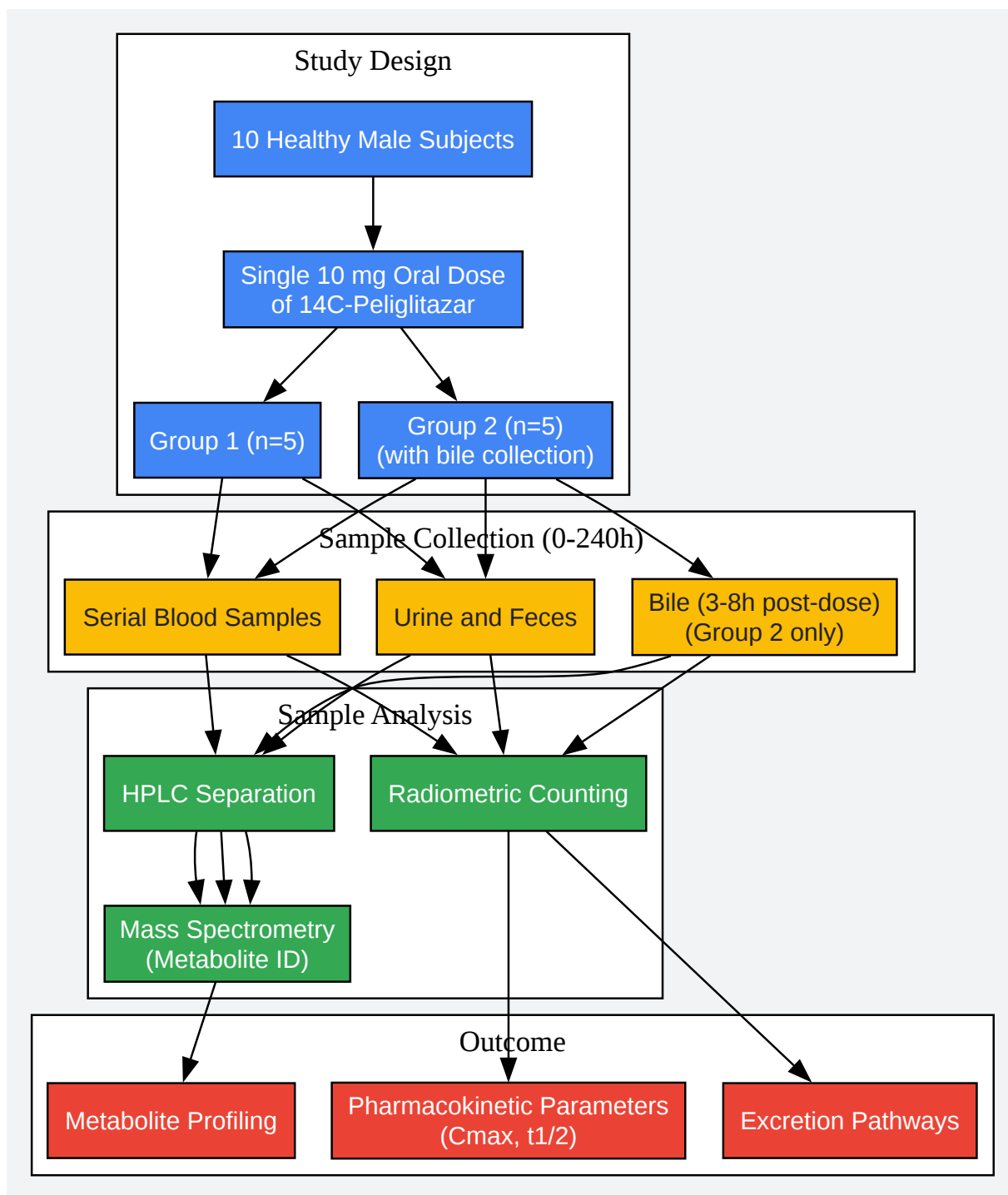
The following section details the methodologies employed in a key human study investigating the metabolism and disposition of ¹⁴C-labeled peliglitazar.[3]

Human Metabolism and Disposition Study

- **Study Design:** An open-label study in 10 healthy male subjects. The subjects were divided into two groups: Group 1 (n=5) for collection of blood, urine, and feces, and Group 2 (n=5) which additionally underwent bile collection.[3]
- **Dosing:** A single oral dose of 10 mg of dual ¹⁴C-labeled peliglitazar was administered.[3]
- **Sample Collection:**
 - Serial blood samples were collected over 240 hours.[3]
 - Urine and feces were collected for 240 hours.[3]
 - Bile samples were collected from Group 2 subjects between 3 and 8 hours post-dose.[3]
- **Analytical Methods:**
 - High-Performance Liquid Chromatography (HPLC): Used for the separation of peliglitazar and its metabolites.[3]

- Mass Spectrometry (MS): Used for the identification and characterization of metabolites. [\[3\]](#)
- Radiometric Detection: Used to quantify the amount of radioactivity in the collected samples.

The workflow for this human metabolism study is depicted in the diagram below.



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Workflow of the human metabolism study.

Conclusion

Peligliataz is rapidly absorbed and extensively metabolized in humans. The primary metabolic pathway is acyl glucuronidation, leading to significant biliary excretion of the glucuronide conjugate. This conjugate is subsequently hydrolyzed in the intestine, and the parent drug and its oxidative metabolites are eliminated mainly through the feces. The short elimination half-life suggests that the drug is cleared relatively quickly from the systemic circulation. Understanding these pharmacokinetic and metabolic characteristics is crucial for the further development and clinical application of peligliataz.

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